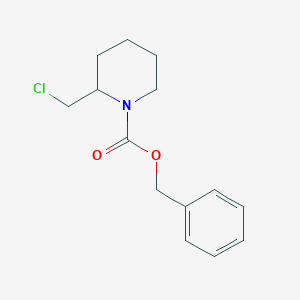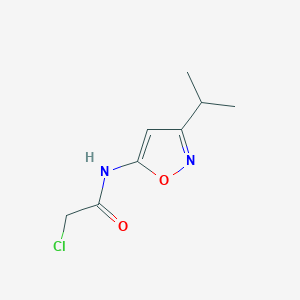
7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Vue d'ensemble
Description
7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused with a thiazepine ring, which is a seven-membered ring containing sulfur and nitrogen atoms.
Mécanisme D'action
Target of Action
The primary target of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is the CREB-binding protein (CBP) . CBP is a transcriptional coactivator that plays a crucial role in many biological processes, including cell growth, differentiation, DNA repair, and apoptosis .
Mode of Action
This compound acts as a ligand for CBP . It binds to CBP, potentially altering its interaction with other proteins and influencing the transcription of certain genes .
Biochemical Pathways
Given its interaction with cbp, it may influence pathways related tocell growth, differentiation, and apoptosis .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given its interaction with CBP. It may influence the expression of various genes, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and activity
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found in the hemolymph, brain, and hindgut of Bombus terrestris (bumblebee)
Cellular Effects
Given its presence in various tissues of Bombus terrestris, it is plausible that it may influence cell function
Molecular Mechanism
It is known to undergo catalytic hydrogenation, a process that involves binding interactions with biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro, halo, or other substituted derivatives on the benzene ring.
Applications De Recherche Scientifique
7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones: These compounds share a similar core structure but differ in the presence of a nitrogen atom in the ring.
7-chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: This compound has a similar benzazepine structure but includes different substituents.
Uniqueness
7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to the presence of a sulfur atom in the thiazepine ring, which can impart distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other related compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Propriétés
IUPAC Name |
7-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-9-8(6-7)11-10(12)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYANQYUGDLKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)

![4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2956411.png)
![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)
![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2956418.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
![5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide](/img/structure/B2956426.png)


